![molecular formula C20H20N4OS B2408895 2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(sec-butyl)acetamide CAS No. 896707-30-5](/img/structure/B2408895.png)
2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(sec-butyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(sec-butyl)acetamide, also known as BQ-123, is a peptide antagonist that has been extensively studied for its potential therapeutic applications. BQ-123 belongs to the class of endothelin receptor antagonists and has been found to be effective in treating a variety of conditions such as hypertension, pulmonary fibrosis, and renal failure.
Aplicaciones Científicas De Investigación
Antitumor Activity
A novel series of benzimidazole derivatives demonstrated significant in vitro antitumor activity, outperforming the positive control 5-FU in terms of potency against various cancer cell lines. These compounds showed broad spectrum antitumor effects, with certain derivatives exhibiting selective activities towards specific cancer types, including CNS, renal, breast, and leukemia cell lines. Molecular docking studies suggested these compounds inhibit tumor growth through mechanisms similar to known drugs, such as erlotinib's binding to the ATP site of EGFR-TK and PLX4032's inhibition of B-RAF kinase in melanoma cell lines (Ibrahim A. Al-Suwaidan et al., 2016).
Antimicrobial and Antioxidant Properties
Benzimidazole derivatives were prepared and evaluated as antioxidants for base stock, showing inhibition efficiency in improving the oxidation stability of the local base oil. Their structure was confirmed through various spectral analyses, and the study highlights their potential as effective antioxidants (J. Basta et al., 2017). Additionally, certain benzimidazole-2yl derivatives displayed potent antimicrobial activity against a range of bacterial strains, with docking studies providing insights into their action as antibacterial agents (M. Abdel-Motaal et al., 2020).
Antiviral Activity
Derivatives of 2-thiobenzimidazole, incorporating a triazole moiety, were synthesized and tested for antiviral activity against hepatitis C virus (HCV) and hepatitis B virus (HBV). While all synthesized compounds were inactive against HBV, some showed notable activity against HCV, highlighting the significance of the substituent at position 2 of benzimidazole for HCV inhibition (B. G. Youssif et al., 2016).
Green Synthesis and Molecular Docking Studies
Green synthesis approaches have been applied to create compounds with potential as chemotherapeutic agents. One study focused on the eco-friendly synthesis of derivatives, with docking studies suggesting compounds had the potential to be developed into effective chemotherapeutic agents, showing promising binding conformation and potent dock scores compared to doxorubicin (E. Laxminarayana et al., 2021).
Mecanismo De Acción
Target of Action
The primary target of the compound “2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-butan-2-ylacetamide” is the Epidermal Growth Factor Receptors (EGFRs) . EGFRs are a type of protein found on the surface of cells and they play a crucial role in the regulation of cell growth, proliferation, and differentiation .
Mode of Action
The compound interacts with EGFRs by binding to their extracellular domain . This binding initiates the downstream signaling cascades and activates the intracellular kinase domain . The activation of autophosphorylation through the kinase domain results in metastasis, cell proliferation, and angiogenesis .
Biochemical Pathways
The compound affects the EGFR signaling pathway, which is a critical pathway in cell growth and proliferation . The downstream effects of this pathway include cell proliferation, angiogenesis, and metastasis .
Result of Action
The compound has shown promising anti-cancer activity against ovary and prostate carcinoma cell lines (OVCAR-3 and PC-3) . It induces apoptosis and results in cell cycle arrest at G1 and G2/M transition phases .
Propiedades
IUPAC Name |
2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-butan-2-ylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4OS/c1-3-13(2)21-18(25)12-26-20-23-15-9-5-4-8-14(15)19-22-16-10-6-7-11-17(16)24(19)20/h4-11,13H,3,12H2,1-2H3,(H,21,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPXJPLGGTGRLSY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CSC1=NC2=CC=CC=C2C3=NC4=CC=CC=C4N31 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-butan-2-ylacetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.